Cas no 1017477-18-7 (1-(3,4-dimethylphenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)

1-(3,4-dimethylphenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 1-(3,4-dimethylphenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid
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- インチ: 1S/C14H17N3O2/c1-8(2)13-12(14(18)19)15-16-17(13)11-6-5-9(3)10(4)7-11/h5-8H,1-4H3,(H,18,19)
- InChIKey: PPODXAHGDXFTDV-UHFFFAOYSA-N
- ほほえんだ: N1(C2=CC=C(C)C(C)=C2)C(C(C)C)=C(C(O)=O)N=N1
1-(3,4-dimethylphenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Cooke Chemical | LN8944858-5g |
1-(3,4-Dimethylphenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylicacid |
1017477-18-7 | 98% | 5g |
RMB 6776.00 | 2025-02-20 | |
Cooke Chemical | LN8944858-500mg |
1-(3,4-Dimethylphenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylicacid |
1017477-18-7 | 98% | 500mg |
RMB 2240.00 | 2025-02-20 | |
Cooke Chemical | LN8944858-10g |
1-(3,4-Dimethylphenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylicacid |
1017477-18-7 | 98% | 10g |
RMB 9570.40 | 2025-02-20 | |
Cooke Chemical | LN8944858-1g |
1-(3,4-Dimethylphenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylicacid |
1017477-18-7 | 98% | 1g |
RMB 3197.60 | 2025-02-20 |
1-(3,4-dimethylphenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid 関連文献
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Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
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Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Ahmad A. Awad,Afshin Houshang,Randy K. Dumas Nanoscale, 2017,9, 1285-1291
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
1-(3,4-dimethylphenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acidに関する追加情報
Introduction to 1-(3,4-dimethylphenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid (CAS No. 1017477-18-7)
1-(3,4-dimethylphenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid, identified by its CAS number 1017477-18-7, is a structurally intriguing compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This molecule belongs to the triazole class, a heterocyclic scaffold renowned for its broad spectrum of biological activities. The presence of both aromatic and aliphatic substituents in its structure imparts unique chemical and pharmacological properties, making it a promising candidate for further investigation in drug discovery and development.
The compound's core structure consists of a 1H-1,2,3-triazole ring linked to a 3,4-dimethylphenyl group at the 1-position and a propan-2-yl group at the 5-position. The carboxylic acid functionality at the 4-position of the triazole ring further enhances its reactivity and potential for derivatization. Such structural features are strategically designed to modulate interactions with biological targets, thereby influencing its pharmacokinetic and pharmacodynamic profiles.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and mechanisms of action of this compound more accurately. Studies suggest that the aromatic ring system interacts favorably with hydrophobic pockets in protein targets, while the triazole moiety can engage in hydrogen bonding or π-stacking interactions. These interactions are critical for achieving high specificity and efficacy in therapeutic applications.
The propan-2-yl side chain contributes to the compound's solubility and metabolic stability, which are essential factors for drug-like properties. Additionally, the carboxylic acid group can be further functionalized to introduce additional pharmacophores or to enhance binding interactions. Such modifications have been explored in various drug development pipelines to optimize potency and selectivity.
In the realm of medicinal chemistry, derivatives of this compound have been investigated for their potential as inhibitors or modulators of key biological pathways. For instance, studies have highlighted its relevance in targeting enzymes involved in inflammatory responses and metabolic disorders. The 3,4-dimethylphenyl substituent is particularly noteworthy, as it has been shown to enhance binding affinity by stabilizing conformational changes in protein targets.
The synthesis of 1-(3,4-dimethylphenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid has been optimized using multi-step organic reactions that leverage modern catalytic methods. Advances in synthetic techniques have enabled higher yields and purities, facilitating its use in both preclinical and clinical studies. The scalability of its synthesis is a critical factor for its transition from academic research to industrial applications.
Preclinical studies have demonstrated promising results regarding the safety and efficacy of this compound in various disease models. Its ability to modulate key signaling pathways has led to investigations into its potential therapeutic applications in areas such as oncology, neurology, and immunology. The triazole core has been particularly studied for its role in inhibiting enzymes like cyclooxygenases (COX) or lipoxygenases (LOX), which are implicated in pain and inflammation.
The pharmacokinetic profile of 1-(3,4-dimethylphenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid has been carefully evaluated through in vitro and in vivo assays. These studies have provided insights into its absorption, distribution, metabolism, excretion (ADME) properties. The compound exhibits moderate bioavailability and favorable metabolic stability, suggesting potential for oral administration. Additionally, its solubility profile has been optimized through structural modifications to enhance drug delivery systems.
One of the most compelling aspects of this compound is its versatility as a scaffold for drug design. Researchers have leveraged its core structure to develop libraries of analogs with tailored biological activities. By systematically modifying substituents such as the aromatic ring or the aliphatic side chains, new derivatives with improved pharmacological profiles can be generated. This approach aligns with modern drug discovery strategies that emphasize structure-based design and high-throughput screening.
The integration of machine learning algorithms has further accelerated the process of identifying lead compounds derived from this scaffold. Predictive models can analyze large datasets to identify structural features that correlate with desired biological activities. Such computational tools have been instrumental in guiding synthetic efforts toward compounds with enhanced potency and selectivity.
In conclusion,1-(3,4-dimethylphenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid (CAS No. 1017477-18-7) represents a significant advancement in pharmaceutical chemistry. Its unique structural features combined with promising preclinical data make it a valuable asset in the search for novel therapeutics. As research continues to uncover new biological targets and mechanisms of action,this compound is poised to play a pivotal role in addressing unmet medical needs across multiple therapeutic areas.
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